

Procuring and Utilizing 5-Bromo-2-(trifluoromethyl)aniline for Research Applications

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Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethyl)aniline

Cat. No.: B1292830

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For researchers, scientists, and professionals in drug development, the sourcing of high-purity chemical intermediates is a critical first step in the experimental workflow. This document provides a comprehensive guide to purchasing **5-Bromo-2-(trifluoromethyl)aniline** (CAS No. 703-91-3), a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Furthermore, it outlines a detailed experimental protocol for a common synthetic application of this versatile molecule.

Locating a Reputable Supplier

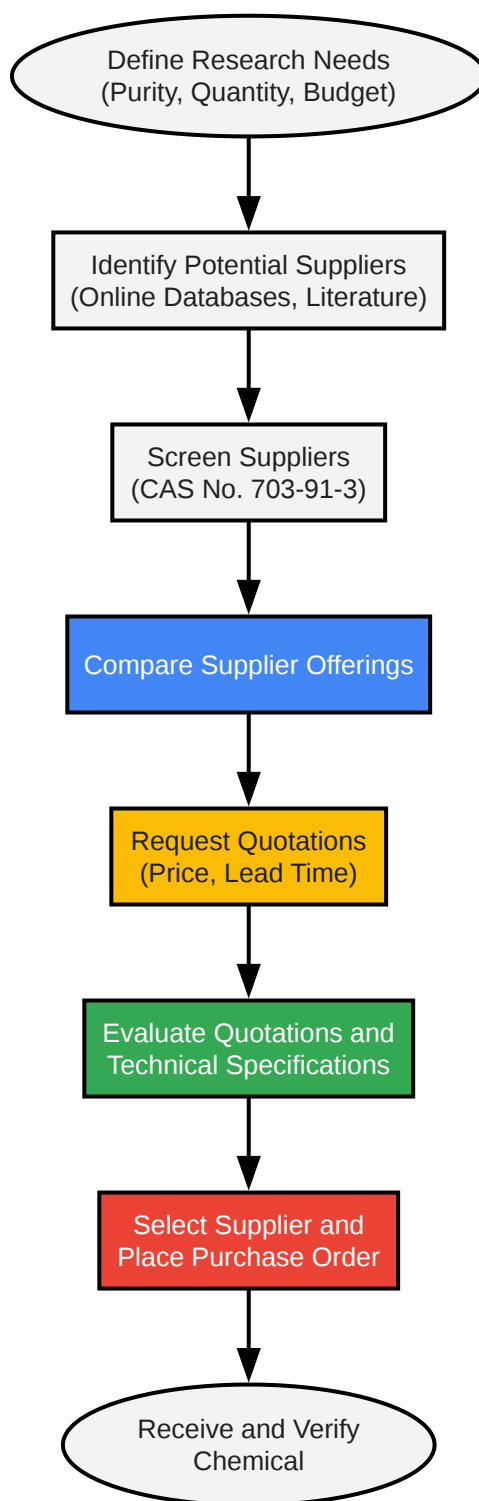
The acquisition of high-quality reagents is paramount for the reproducibility and success of research endeavors. Several chemical suppliers offer **5-Bromo-2-(trifluoromethyl)aniline** for research and development purposes. A summary of offerings from various suppliers is presented below to facilitate a comparative analysis.

Supplier	Purity	Available Quantities	Catalog Number
Sigma-Aldrich	≥98%	Inquire	CIAH987F0191 (ChemScene)
ChemScene	≥98%	Inquire	CS-W019491
Oakwood Chemical	Not specified	1g, 5g, 25g, 100g	076720
AA Blocks	95%	1g, 5g, 10g, 25g, 100g	AA005V44
MySkinRecipes	98% (97.5-100%)	1g, 5g, 25g	#151581
Cenmed	Not specified	5g	B186136-5g
BLD Pharm	Inquire	Inquire	Inquire
Alachem Co., Ltd.	Inquire	R&D to industrial scale	A8V619

Note: Availability, purity, and catalog numbers are subject to change. It is recommended to visit the supplier's website for the most current information.

Supplier Selection Workflow

A systematic approach to selecting a chemical supplier ensures that the chosen vendor meets the specific requirements of the research project. The following diagram illustrates a logical workflow for this process.



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Caption: A stepwise workflow for selecting a suitable chemical supplier.

Application Notes: Utility in Organic Synthesis

5-Bromo-2-(trifluoromethyl)aniline is a valuable intermediate in organic synthesis, primarily utilized in the construction of complex molecules with potential biological activity.^[1] The presence of the aniline, bromo, and trifluoromethyl functional groups offers multiple reaction sites for diversification. It is a common building block in the synthesis of pharmaceuticals and agrochemicals.^[1]

This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry for the formation of carbon-nitrogen and carbon-carbon bonds, respectively, enabling the synthesis of diverse libraries of compounds for biological screening.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of **5-Bromo-2-(trifluoromethyl)aniline** with an arylboronic acid. This reaction is a powerful method for the formation of a biaryl linkage.

Materials:

- **5-Bromo-2-(trifluoromethyl)aniline**
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate tribasic (K_3PO_4 , 2.0 equivalents)
- Anhydrous, degassed 1,4-dioxane
- Anhydrous, degassed water
- Schlenk flask or similar reaction vessel

- Magnetic stirrer and stir bar
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

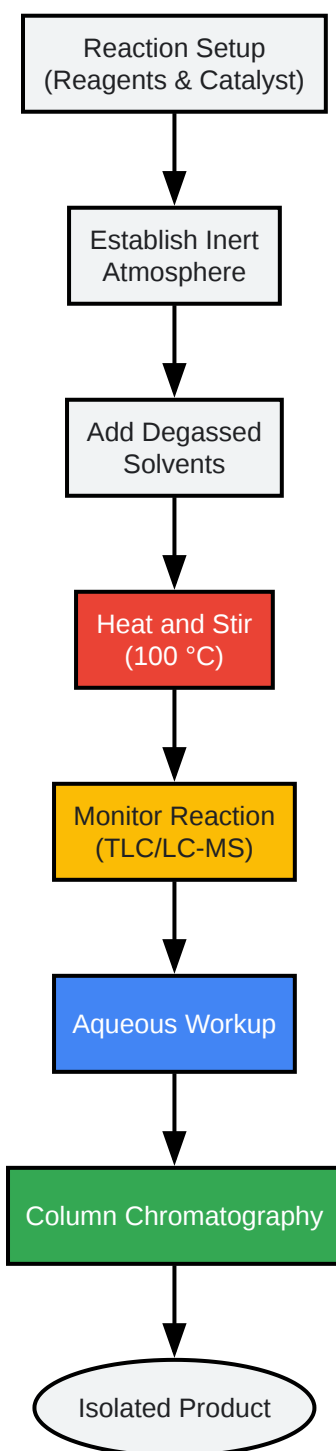
Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask containing a magnetic stir bar, add **5-Bromo-2-(trifluoromethyl)aniline** (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate tribasic (2.0 mmol).
- **Catalyst Addition:** In a separate vial, weigh out palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). Add these to the Schlenk flask.
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
- **Solvent Addition:** Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.
- **Reaction:** Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling protocol.



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Caption: A workflow for a typical Suzuki-Miyaura cross-coupling reaction.

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References

- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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